Acetamidoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Enzymes

One area of research focuses on the ability of acetamidoxime derivatives to inhibit specific enzymes. Enzymes are biological catalysts that play a crucial role in various cellular processes. By inhibiting specific enzymes, researchers can potentially develop new drugs to treat various diseases.

For example, some studies have investigated the potential of acetamidoxime derivatives to inhibit cholinesterase enzymes. Cholinesterases are enzymes responsible for breaking down acetylcholine, a neurotransmitter important for muscle movement and memory. Inhibiting cholinesterase activity can be beneficial in treating diseases like Alzheimer's disease and dementia where acetylcholine levels are disrupted [1].

Source

[1] "[Role of Cholinesterase Inhibitors in the Treatment of Alzheimer's Disease]"()

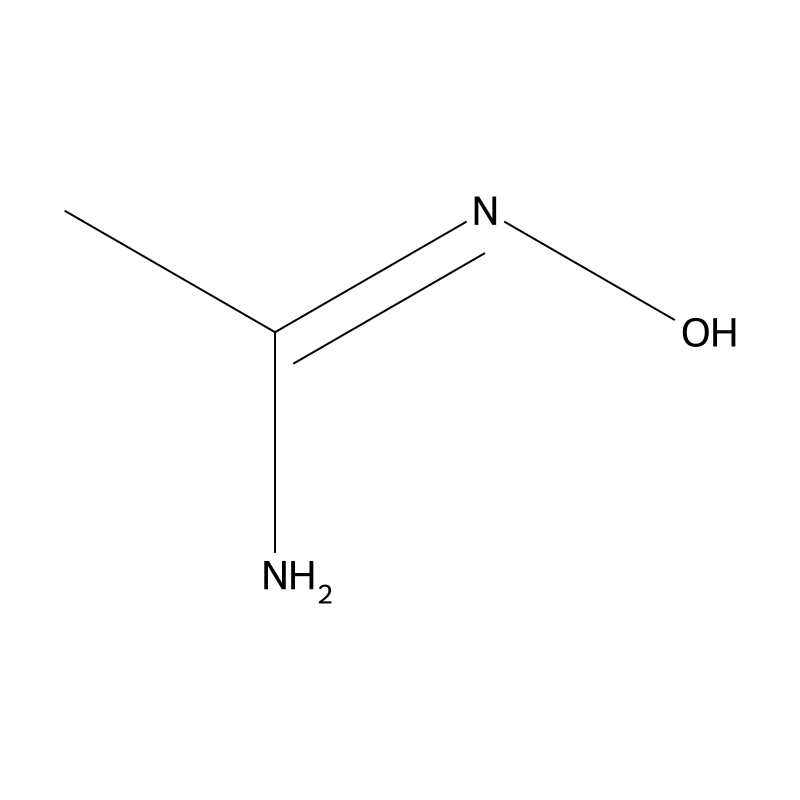

Acetamidoxime, with the chemical formula C₂H₆N₂O, is a derivative of acetamide and belongs to the class of amidoximes. It is specifically the oxime of acetamide, characterized by the presence of a hydroxylamine functional group attached to the carbon atom of the carbonyl group in acetamide. This compound is recognized for its unique structural properties, including a complex hydrogen-bonding arrangement that contributes to its stability and reactivity in various chemical environments .

Acetamidoxime itself doesn't possess any known biological activity. Its primary function lies in its ability to participate in organic reactions, particularly those involving the formation of heterocyclic rings. The combination of the amide and hydroxyimine groups likely plays a role in its reactivity through their ability to form hydrogen bonds and participate in condensation reactions [].

- Hydrolysis: Under acidic or basic conditions, acetamidoxime can hydrolyze to yield acetic acid and ammonium ions or ammonia and sodium acetate, respectively .

- Oxidation: Acetamidoxime can be oxidized to form corresponding amides or nitriles through enzymatic pathways involving cytochrome P450 systems. This reaction highlights its potential role in biological processes .

- Condensation Reactions: It serves as a useful reagent in constructing heterocyclic compounds through condensation-cyclization reactions with carbonyl compounds .

Acetamidoxime exhibits various biological activities, primarily due to its ability to interact with biological enzymes. It has been shown to affect vascular functions by promoting relaxation in both aortic and tracheal rings, which suggests potential applications in cardiovascular therapies. Furthermore, amidoximes, including acetamidoxime, have demonstrated antimicrobial properties against pathogens such as Pneumocystis and protozoan organisms .

The synthesis of acetamidoxime can be achieved through several methods:

- From Acetamide: Acetamidoxime can be synthesized by reacting acetamide with hydroxylamine under acidic conditions.

- From Nitriles: Another method involves the reaction of corresponding nitriles with hydroxylamine, yielding high yields of amidoximes .

- Metal-Mediated Reactions: Recent studies have explored metal-mediated reactions involving acetamidoxime and cyanamide, leading to the formation of various coupling products .

Acetamidoxime finds utility in several fields:

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects in treating cardiovascular diseases and infections due to their biological activity.

- Chemical Synthesis: It is employed as a reagent for synthesizing heterocyclic compounds, which are important in drug development and material science .

- Research: Acetamidoxime serves as a model compound for studying amidoxime chemistry and biological interactions.

Studies have indicated that acetamidoxime interacts with various enzymes, influencing biochemical pathways. For instance, its oxidation leads to the release of nitric oxide (NO), which plays a crucial role in regulating blood pressure and vascular tone. The mechanisms underlying these interactions are primarily mediated by cytochrome P450 enzymes, which facilitate the conversion of amidoximes into biologically active forms .

Acetamidoxime shares structural similarities with other amidoximes and oximes. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Amidoxime | General class | Precursor to various bioactive molecules |

| Hydroxylamine | Simple amine | Used for oximation reactions |

| Benzamidoxime | Aromatic amidoxime | Exhibits distinct reactivity patterns due to aromaticity |

| N-hydroxyacetamide | Related oxime | Similar structure but different biological activities |

Uniqueness of Acetamidoxime

Acetamidoxime is unique due to its specific combination of acetamide structure and oxime functionality, allowing it to participate in diverse

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 31 of 74 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 43 of 74 companies with hazard statement code(s):;

H302 (93.02%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant